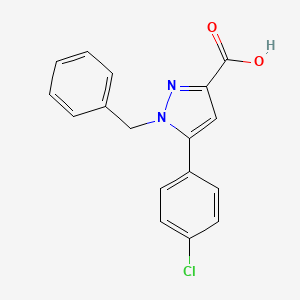
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, also known as BCPPC, is a chemical compound that is found in a variety of sources. It is an aromatic acid and is used in a variety of scientific research applications. BCPPC has the molecular formula C15H12ClN3O2 and has a molecular weight of 303.7 g/mol. BCPPC is a white crystalline solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including those used in drug discovery and development. This compound has also been used in the synthesis of compounds used in the treatment of cancer, as well as compounds used in the treatment of other diseases. This compound is also used in the synthesis of compounds used in the study of enzyme inhibition and enzyme activation.
Mécanisme D'action
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is an aromatic acid that acts as an inhibitor of various enzymes. The exact mechanism of action of this compound is not fully understood, however, it is believed to act by binding to the active site of the enzyme, thus blocking the enzyme's activity. This compound also has the ability to bind to other molecules, such as proteins, and interfere with their function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as enzymes involved in the synthesis of proteins and other molecules. This compound has also been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is its ability to inhibit the activity of enzymes, which can be used to study the effects of drugs on enzyme activity. Additionally, this compound can be used to study the effects of drugs on the synthesis of proteins and other molecules. However, one of the main limitations of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. One potential direction is the use of this compound in the study of drug metabolism and drug interactions. Additionally, this compound could be used to study the effects of drugs on the synthesis of proteins and other molecules, as well as the effects of drugs on the activity of enzymes. This compound could also be used to study the effects of drugs on the growth of cancer cells, and could be used to study the effects of drugs on the immune system. Finally, this compound could be used to study the effects of drugs on the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)16-10-15(17(21)22)19-20(16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHUCPHAZNXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


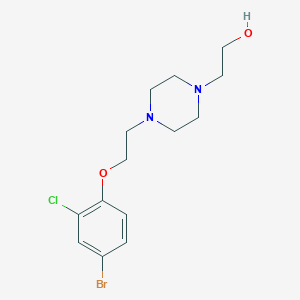
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)
![2-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B1529125.png)



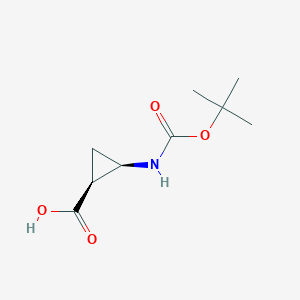

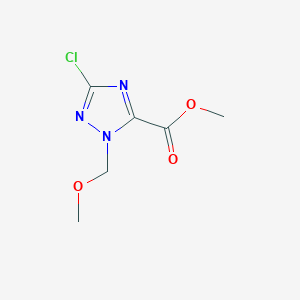
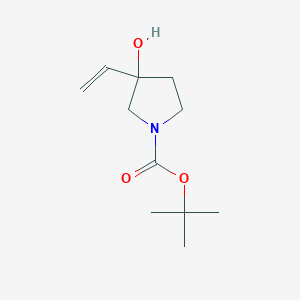
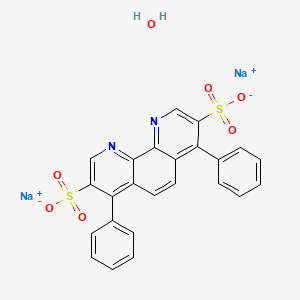
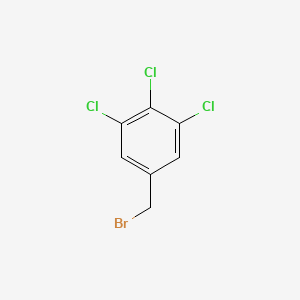

![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)
